molecular formula C17H19FO3 B5080732 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene

1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene

Cat. No.: B5080732
M. Wt: 290.33 g/mol
InChI Key: AULDNPHQRRTGBH-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a fluorophenoxypropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene typically involves the following steps:

    Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of 2-fluorophenoxypropyl bromide: The 2-fluorophenol is reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 2-fluorophenoxypropyl bromide.

    Etherification: The final step involves the reaction of 2-fluorophenoxypropyl bromide with 1-ethoxy-4-hydroxybenzene in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield the corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be substituted with various electrophiles like nitro groups or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro, bromo, or other substituted derivatives.

Scientific Research Applications

1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The presence of the fluorine atom can enhance its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene
  • 1-[3-(4-ethoxyphenoxy)propoxy]-2-fluorobenzene

Uniqueness

1-Ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-ethoxy-4-[3-(2-fluorophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULDNPHQRRTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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